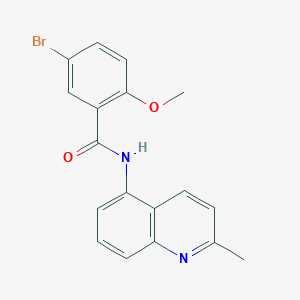![molecular formula C17H20N6OS2 B278074 N-[5-(3-ethyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)-2-methylphenyl]-N'-isobutyrylthiourea](/img/structure/B278074.png)
N-[5-(3-ethyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)-2-methylphenyl]-N'-isobutyrylthiourea
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-[5-(3-ethyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)-2-methylphenyl]-N'-isobutyrylthiourea, commonly known as ETDT, is a novel compound that has gained significant attention in the scientific community due to its potential therapeutic applications. ETDT belongs to the class of thiourea derivatives and has been shown to possess a wide range of pharmacological properties.
Wirkmechanismus
The mechanism of action of ETDT is not fully understood. However, it is believed to act through multiple pathways, including modulation of neurotransmitter release, inhibition of pro-inflammatory cytokines, and regulation of oxidative stress. ETDT has also been shown to modulate ion channels, which may contribute to its anticonvulsant and analgesic properties.
Biochemical and Physiological Effects:
ETDT has been shown to have a wide range of biochemical and physiological effects. It has been shown to decrease the production of pro-inflammatory cytokines, such as interleukin-1β and tumor necrosis factor-α. ETDT has also been shown to increase the levels of antioxidant enzymes, such as superoxide dismutase and catalase, which may contribute to its neuroprotective effects. In addition, ETDT has been shown to modulate the activity of ion channels, including voltage-gated sodium channels, which may contribute to its anticonvulsant and analgesic properties.
Vorteile Und Einschränkungen Für Laborexperimente
ETDT has several advantages for use in lab experiments. It is relatively easy to synthesize and can be obtained in high purity. ETDT also possesses a wide range of pharmacological properties, which makes it a versatile compound for use in various experimental models. However, there are also some limitations to using ETDT in lab experiments. For example, its mechanism of action is not fully understood, which may make it difficult to interpret experimental results. In addition, ETDT may have off-target effects, which may complicate its use in certain experimental models.
Zukünftige Richtungen
There are several future directions for research on ETDT. One area of interest is its potential use in the treatment of neurodegenerative disorders, such as Alzheimer's disease and Parkinson's disease. ETDT has been shown to possess neuroprotective properties and may be able to slow the progression of these diseases. Another area of interest is its potential use as an analgesic. ETDT has been shown to possess analgesic properties and may be able to provide pain relief without the side effects of traditional pain medications. Finally, further research is needed to fully understand the mechanism of action of ETDT and to identify its molecular targets. This information will be critical for the development of more effective and targeted therapies based on ETDT.
Synthesemethoden
The synthesis of ETDT involves the reaction of 3-ethyl-6-(2-methylphenyl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole with isobutyryl isothiocyanate in the presence of a base. The reaction proceeds through the formation of an intermediate isothiocyanate, which then reacts with the triazole ring to yield ETDT. The synthesis of ETDT has been optimized to produce high yields and purity.
Wissenschaftliche Forschungsanwendungen
ETDT has been extensively studied for its potential therapeutic applications. It has been shown to possess a wide range of pharmacological properties, including anti-inflammatory, analgesic, anticonvulsant, and antitumor activities. ETDT has also been investigated for its potential use in the treatment of Alzheimer's disease, Parkinson's disease, and other neurodegenerative disorders.
Eigenschaften
Molekularformel |
C17H20N6OS2 |
|---|---|
Molekulargewicht |
388.5 g/mol |
IUPAC-Name |
N-[[5-(3-ethyl-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)-2-methylphenyl]carbamothioyl]-2-methylpropanamide |
InChI |
InChI=1S/C17H20N6OS2/c1-5-13-20-21-17-23(13)22-15(26-17)11-7-6-10(4)12(8-11)18-16(25)19-14(24)9(2)3/h6-9H,5H2,1-4H3,(H2,18,19,24,25) |
InChI-Schlüssel |
SLGCFTTUXQXQSL-UHFFFAOYSA-N |
SMILES |
CCC1=NN=C2N1N=C(S2)C3=CC(=C(C=C3)C)NC(=S)NC(=O)C(C)C |
Kanonische SMILES |
CCC1=NN=C2N1N=C(S2)C3=CC(=C(C=C3)C)NC(=S)NC(=O)C(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-(2,4-dichlorophenoxy)-N-[2-methoxy-5-([1,3]oxazolo[4,5-b]pyridin-2-yl)phenyl]propanamide](/img/structure/B277992.png)
![2-(3,4-dimethylphenoxy)-N-[2-methoxy-5-([1,3]oxazolo[4,5-b]pyridin-2-yl)phenyl]acetamide](/img/structure/B277994.png)
![N-(2-methoxy-5-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)benzamide](/img/structure/B277996.png)
![4-bromo-N-[2-methoxy-5-([1,3]oxazolo[4,5-b]pyridin-2-yl)phenyl]benzamide](/img/structure/B277998.png)
![2-(4-chloro-3,5-dimethylphenoxy)-N-(2-methoxy-5-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)acetamide](/img/structure/B277999.png)
![3,4-dimethoxy-N-(2-methoxy-5-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)benzamide](/img/structure/B278002.png)
![2-fluoro-N-(2-methoxy-5-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)benzamide](/img/structure/B278003.png)
![4-isopropoxy-N-(2-methoxy-5-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)benzamide](/img/structure/B278007.png)
![N-(2,1,3-benzothiadiazol-4-yl)-4-[(4-chlorobenzyl)oxy]-3-methoxybenzamide](/img/structure/B278009.png)
![N-(3-{[(4-chlorophenyl)acetyl]amino}-4-methylphenyl)-2-furamide](/img/structure/B278011.png)
![N-(3-{[(2-isopropyl-5-methylphenoxy)acetyl]amino}-4-methylphenyl)-2-furamide](/img/structure/B278013.png)
![N-{3-[(4-methoxybenzoyl)amino]-4-methylphenyl}-2-furamide](/img/structure/B278014.png)

![N-(3-{[(2-chlorophenoxy)acetyl]amino}-4-methylphenyl)-2-furamide](/img/structure/B278016.png)